molecular formula C4H5NO B1601420 1H-Pyrrol-3-ol CAS No. 29212-57-5

1H-Pyrrol-3-ol

Cat. No. B1601420
CAS RN: 29212-57-5
M. Wt: 83.09 g/mol
InChI Key: ZPOROQKDAPEMOL-UHFFFAOYSA-N
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Description

1H-Pyrrol-3-ol is a chemical compound with the molecular formula C4H5NO . It is also known by other names such as 3-Hydroxypyrrole and 3-hydroxy-1H-pyrrole . The average mass of 1H-Pyrrol-3-ol is 83.089 Da and its monoisotopic mass is 83.037117 Da .


Synthesis Analysis

The synthesis of pyrroles, including 1H-Pyrrol-3-ol, can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of a stable manganese complex in the absence of organic solvents to convert primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . A two-step protocol for the asymmetric synthesis of 1H-pyrrol-3 (2H)-one derivatives from 2,3-diketoesters has also been developed .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrol-3-ol consists of a five-membered ring with alternating single and double bonds, which makes it an aromatic compound . The presence of a nitrogen atom in the ring distinguishes it from other aromatic compounds like benzene .


Physical And Chemical Properties Analysis

1H-Pyrrol-3-ol is a colorless volatile liquid that darkens readily upon exposure to air . It has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . Pyrrole is weakly basic, with a conjugate acid pKa of -3.8 .

Safety And Hazards

Pyrrole is flammable and poses a risk of ignition. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

CAS RN

29212-57-5

Product Name

1H-Pyrrol-3-ol

Molecular Formula

C4H5NO

Molecular Weight

83.09 g/mol

IUPAC Name

1H-pyrrol-3-ol

InChI

InChI=1S/C4H5NO/c6-4-1-2-5-3-4/h1-3,5-6H

InChI Key

ZPOROQKDAPEMOL-UHFFFAOYSA-N

SMILES

C1=CNC=C1O

Canonical SMILES

C1=CNC=C1O

Origin of Product

United States

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